
Benzene, 1,1'-tellurinylbis[2,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-tellurinylbis[2,4,6-trimethyl-: is an organotellurium compound characterized by the presence of tellurium atoms bonded to benzene rings substituted with trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurinylbis[2,4,6-trimethyl- typically involves the reaction of tellurium tetrachloride with 2,4,6-trimethylphenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,1’-tellurinylbis[2,4,6-trimethyl- can undergo oxidation reactions, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings or the tellurium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.
Major Products:
Oxidation: Tellurium dioxide (TeO₂) and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Benzene, 1,1’-tellurinylbis[2,4,6-trimethyl- is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Material Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Antioxidant Properties: The compound’s ability to undergo redox reactions makes it a candidate for studying antioxidant mechanisms.
Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry:
Polymer Chemistry: It is used in the synthesis of polymers with specific properties, such as enhanced thermal stability and conductivity.
Electronics: The compound’s electronic properties are investigated for applications in electronic devices and sensors.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-tellurinylbis[2,4,6-trimethyl- involves its ability to participate in redox reactions. The tellurium atoms can undergo oxidation and reduction, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes that catalyze redox reactions.
Cellular Antioxidant Systems: Modulation of cellular antioxidant defenses.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2,4-trimethyl-
- Benzene, 1,2,5-trimethyl-
- Benzene, 1,3,4-trimethyl-
Comparison:
- Uniqueness: Benzene, 1,1’-tellurinylbis[2,4,6-trimethyl- is unique due to the presence of tellurium atoms, which impart distinct redox properties and reactivity compared to other trimethylbenzene derivatives.
- Chemical Properties: The tellurium atoms enhance the compound’s ability to participate in redox reactions, making it more versatile in various chemical processes.
- Applications: While other trimethylbenzene derivatives are primarily used in organic synthesis and material science, the tellurium-containing compound has broader applications, including potential therapeutic uses and advanced material development.
Propriétés
Numéro CAS |
92720-45-1 |
|---|---|
Formule moléculaire |
C18H22OTe |
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)tellurinylbenzene |
InChI |
InChI=1S/C18H22OTe/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clé InChI |
IMJVBLYDPHGUOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Te](=O)C2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


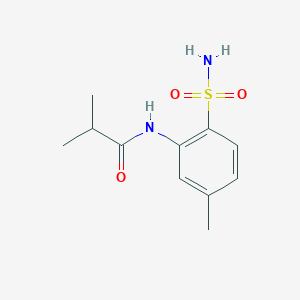
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
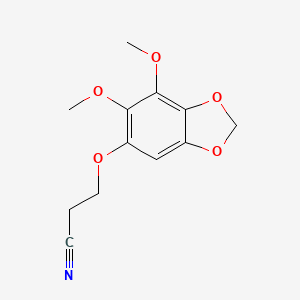
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

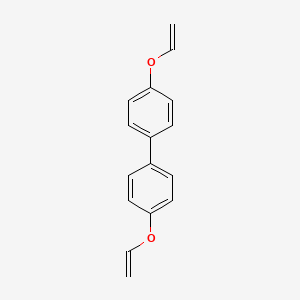
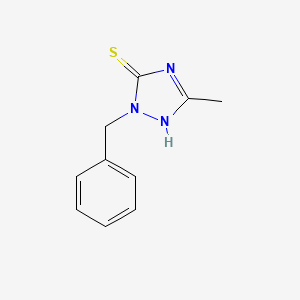
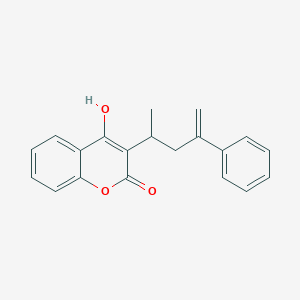
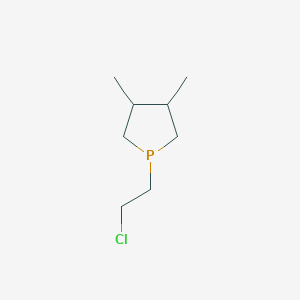
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
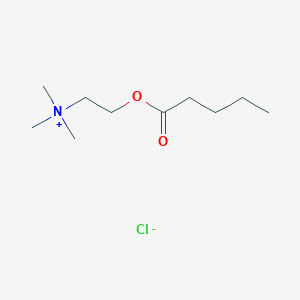
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

